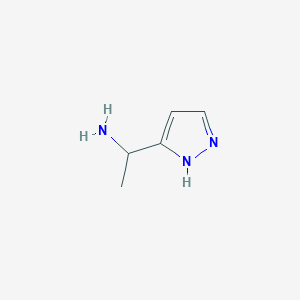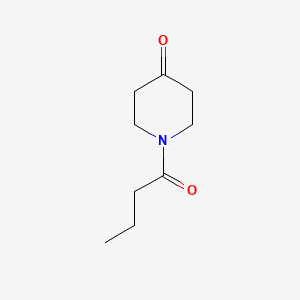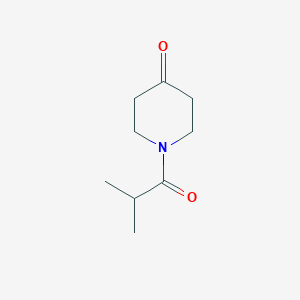
3-Morpholino-1,2,4-thiadiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Morpholino-1,2,4-thiadiazol-5-amine is a chemical compound with the molecular formula C6H11N4OS . It has a molecular weight of 187.25 . The compound is stored at a temperature of 28°C .
Molecular Structure Analysis
The InChI code for 3-Morpholino-1,2,4-thiadiazol-5-amine is 1S/C6H11N4OS/c7-5-8-6(9-12-5)10-1-3-11-4-2-10/h12H,1-4H2,(H2,7,8,9) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
3-Morpholino-1,2,4-thiadiazol-5-amine has a molecular weight of 187.25 . It is stored at a temperature of 28°C .Aplicaciones Científicas De Investigación
Proteomics Research
“3-Morpholino-1,2,4-thiadiazol-5-amine” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and localization.
Anticancer Agents
This compound has been used in the synthesis of new anticancer agents . For example, it has been used in the design and synthesis of a new series of isatin derivatives to enhance their cytotoxic activity. These derivatives have shown excellent anti-proliferative activities against different human cancer cell lines such as gastric carcinoma cells (MGC-803), breast adenocarcinoma cells (MCF-7), nasopharyngeal carcinoma cells (CNE2), and oral carcinoma cells (KB) .
Cytotoxic Activities
Some synthesized compounds containing “3-Morpholino-1,2,4-thiadiazol-5-amine” have been examined for their cytotoxic activities against MCF-7 cancer and RPE-1 human cell lines .
Antimicrobial Activity
Compounds containing “3-Morpholino-1,2,4-thiadiazol-5-amine” have demonstrated wide-spectrum antimicrobial activity against all tested pathogens .
Anti-proliferation Activities
The anti-proliferation activities of “3-Morpholino-1,2,4-thiadiazol-5-amine” have been measured using two different cell lines: the cervix carcinoma cell line (Hela), and the hepatocyte carcinoma (HepG2) .
Inhibitory Activity on Hela Cells
None of the prepared compounds containing “3-Morpholino-1,2,4-thiadiazol-5-amine” showed growth inhibition activity on Hela cells .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that thiadiazole derivatives have been studied for their diverse pharmacological activities .
Mode of Action
It’s worth noting that compounds with a similar thiadiazole scaffold have been found to inhibit the interleukin-6 (il-6)/jak/stat3 pathway .
Biochemical Pathways
As mentioned above, similar thiadiazole compounds have been found to inhibit the il-6/jak/stat3 pathway , which plays a crucial role in immune response, inflammation, and oncogenesis.
Pharmacokinetics
The compound’s molecular weight (18623 g/mol) and molecular formula (C6H10N4OS) are known , which could potentially influence its bioavailability and pharmacokinetics.
Result of Action
It’s worth noting that thiadiazole derivatives have been studied for their anticancer properties .
Propiedades
IUPAC Name |
3-morpholin-4-yl-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4OS/c7-5-8-6(9-12-5)10-1-3-11-4-2-10/h1-4H2,(H2,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSLHBNBTKXKFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NSC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616979 |
Source


|
| Record name | 3-(Morpholin-4-yl)-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138588-29-1 |
Source


|
| Record name | 3-(Morpholin-4-yl)-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(morpholin-4-yl)-1,2,4-thiadiazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


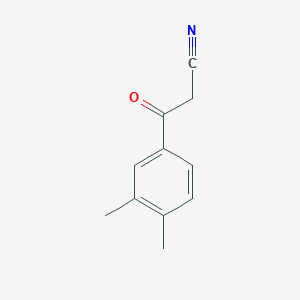
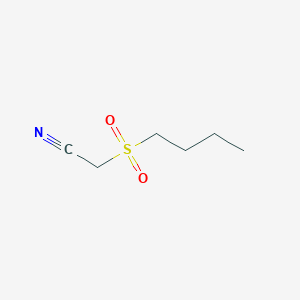
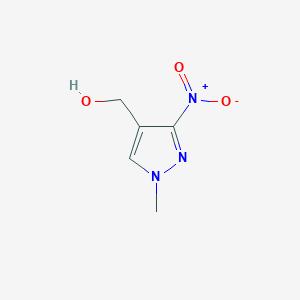
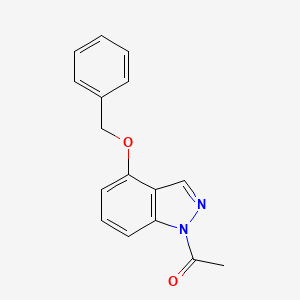
![Benzo[d]oxazole-6-carbaldehyde](/img/structure/B1287584.png)

